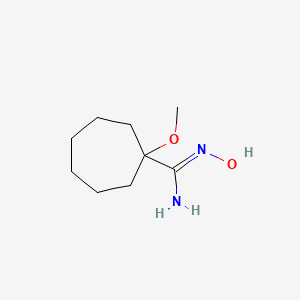
N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-1-methoxycycloheptane-1-carboximidamide is a chemical compound with the molecular formula C9H18N2O2 It is characterized by a cycloheptane ring substituted with a methoxy group and a carboximidamide group, which is further modified with a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1-methoxycycloheptane-1-carboximidamide typically involves the reaction of cycloheptanone with methoxyamine to form the corresponding oxime. This intermediate is then subjected to a reaction with hydroxylamine under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of N’-Hydroxy-1-methoxycycloheptane-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-1-methoxycycloheptane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-Hydroxy-1-methoxycycloheptane-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-Hydroxy-1-methoxycycloheptane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-Hydroxy-1-methoxycyclohexane-1-carboximidamide
- N’-Hydroxy-1-methylcyclopropane-1-carboximidamide
- 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime
Uniqueness
N’-Hydroxy-1-methoxycycloheptane-1-carboximidamide is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its six-membered and three-membered ring analogs. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N'-hydroxy-1-methoxycycloheptane-1-carboximidamide |
InChI |
InChI=1S/C9H18N2O2/c1-13-9(8(10)11-12)6-4-2-3-5-7-9/h12H,2-7H2,1H3,(H2,10,11) |
InChI Key |
TZXVQLHDXPVRKP-UHFFFAOYSA-N |
Isomeric SMILES |
COC1(CCCCCC1)/C(=N/O)/N |
Canonical SMILES |
COC1(CCCCCC1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


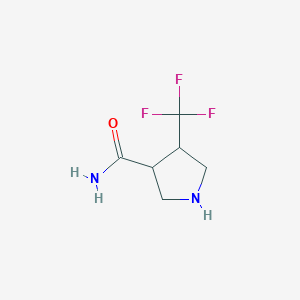
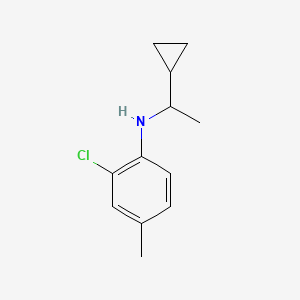
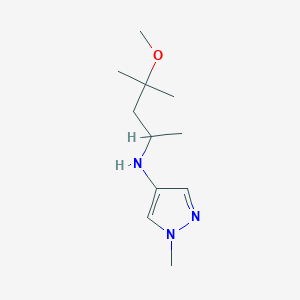
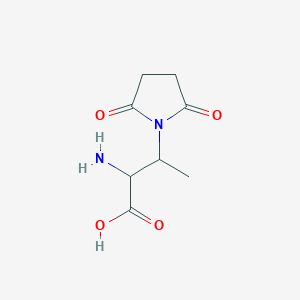
![4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13260233.png)

![2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13260244.png)

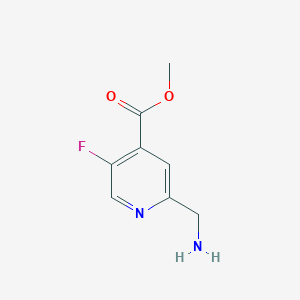
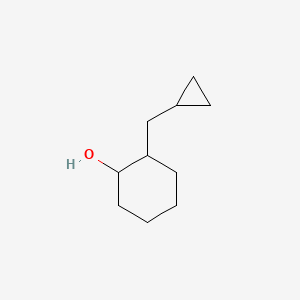
![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13260269.png)
![N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13260278.png)


